molecular formula C10H8FNO2 B1487651 Ethyl 2-cyano-5-fluorobenzoate CAS No. 1260751-65-2

Ethyl 2-cyano-5-fluorobenzoate

Cat. No.: B1487651
CAS No.: 1260751-65-2
M. Wt: 193.17 g/mol
InChI Key: QMZSRWKQXUGYBE-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2. It is a derivative of benzoic acid where a cyano group (-CN) and a fluorine atom are attached to the benzene ring, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluorobenzoic acid or its derivatives.

  • Reaction Steps: The fluorobenzoic acid undergoes a cyano group introduction via a reaction with cyanide sources, followed by esterification with ethanol.

  • Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced in batch reactors where raw materials are added in specific proportions and reaction conditions are closely monitored.

  • Purification: The crude product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-amino-5-fluorobenzoic acid derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Various substituted benzene derivatives.

Mechanism of Action

    Target of Action

    Many compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

    Mode of Action

    Electrophilic aromatic substitution is a common reaction mechanism for benzene derivatives. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

    Biochemical Pathways

    Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Analysis

Biochemical Properties

Ethyl 2-cyano-5-fluorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the electron transport chain . The interaction between this compound and succinate dehydrogenase inhibits the enzyme’s activity, leading to disruptions in cellular respiration and energy production.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the JAK/STAT signaling pathway, which is crucial for cell growth and differentiation . Additionally, it can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production, affecting cellular energy levels and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent inhibition of succinate dehydrogenase, causing prolonged disruptions in cellular respiration and energy production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of succinate dehydrogenase, leading to subtle changes in cellular metabolism . At high doses, this compound can cause significant toxicity, resulting in severe disruptions in cellular respiration and energy production. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular respiration and energy production. For example, this compound inhibits succinate dehydrogenase, affecting the tricarboxylic acid cycle and the electron transport chain . This inhibition leads to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on the cellular context and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it inhibits succinate dehydrogenase and disrupts cellular respiration.

Scientific Research Applications

Ethyl 2-cyano-5-fluorobenzoate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Ethyl 2-fluorobenzoate

  • Ethyl 2-bromo-5-fluorobenzoate

  • Ethyl 2-chloro-5-fluorobenzoate

Properties

IUPAC Name

ethyl 2-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSRWKQXUGYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Zinc cyanide (26.5 g; 0.225 mol) and Pd2(dba)3 (1.9 g; 3.4 mmol) were added to a solution of ethyl 2-bromo-5-fluorobenzoate (27.9 g; 0.112 mol) in DMF (71 ml). Triphenyl phosphine (2.9 g; 11 mmol) was added and then the reaction mixture was stirred at 130° C. under nitrogen atmosphere for 4 hours. The mixture was poured out into H2O (300 ml) and then extracted with EtOAc (200 ml). The organic layer was separated, washed with H2O (2×100 ml), brine (100 ml), dried (MgSO4), filtered and the solvent was evaporated.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
27.9 g
Type
reactant
Reaction Step Three
Name
Quantity
71 mL
Type
reactant
Reaction Step Three
Name
Zinc cyanide
Quantity
26.5 g
Type
catalyst
Reaction Step Three
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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